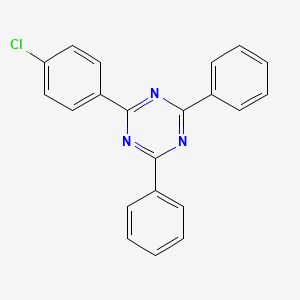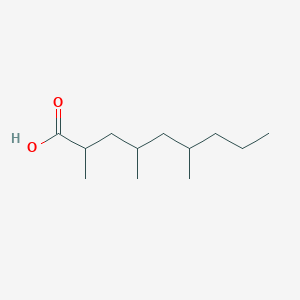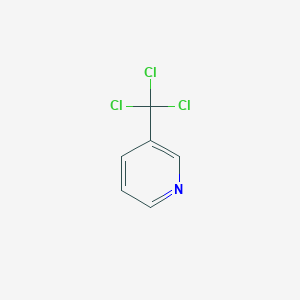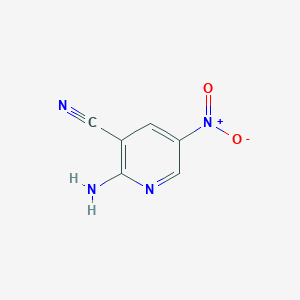
2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Descripción general
Descripción
The compound “2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine” belongs to the class of organic compounds known as triazines . Triazines are compounds containing a ring of three nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis information for “2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine” was not found, similar compounds have been synthesized and characterized using techniques like FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques help in visualizing and quantifying intermolecular interactions within the crystal structures .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied using density functional theory (DFT) and related methodologies . These studies provide insights into the compound’s chemical reactivity properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques .Aplicaciones Científicas De Investigación
Multifunctional Aggregation-Induced Emission Fluorophores
Liu et al. (2018) explored the use of 4,6-diphenyl-1,3,5-triazine in creating new aggregation-induced emission (AIE) fluorophores. These compounds exhibited reversible piezofluorochromic behavior and were employed in nondoped sky-blue organic light-emitting diodes, showing high efficiency and stability (Liu et al., 2018).
Novel Oxidizing Reagent
Yamada et al. (2018) developed a new triazine-based oxidizing reagent, Triazox, synthesized from inexpensive materials. This reagent efficiently facilitated epoxidation of alkenes, indicating its potential as a practical and effective oxidizing agent in organic synthesis (Yamada et al., 2018).
Crystal Structure Analysis
Jeon et al. (2014) analyzed the crystal structure of a triazine fungicide derivative, providing insights into its molecular interactions and three-dimensional architecture. This study contributes to understanding the structural aspects of triazine compounds (Jeon et al., 2014).
Amination Mechanism
Simig et al. (2010) examined the amination of substituted 1,3,5-triazines, revealing different mechanisms depending on the substitution and reaction conditions. This research offers valuable information for chemical synthesis involving triazine compounds (Simig et al., 2010).
Antimalarial Activity
Werbel et al. (1987) investigated the antimalarial activity of certain triazine derivatives, highlighting the compound's potential in developing new antimalarial drugs (Werbel et al., 1987).
Proton-Conducting Aromatic Polyethersulfones
Tigelaar et al. (2009) synthesized novel poly(arylene ether sulfone)s containing triazine groups. These polymers exhibited high thermal stability and good film-forming abilities, indicating their potential use in proton exchange membranes (Tigelaar et al., 2009).
Ultraviolet Absorbers
Keck et al. (1998) studied triazine derivatives as ultraviolet absorbers, providing insights into their fluorescence spectroscopy and crystal structure. This research is significant for developing UV-protective materials (Keck et al., 1998).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEIZPBYXABJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N'-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B3189295.png)
![N'-[(3-Indolyl)methylene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide](/img/structure/B3189296.png)




